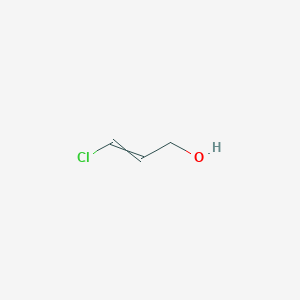

3-Chloroallyl alcohol

描述

准备方法

Synthetic Routes and Reaction Conditions: 3-Chloroallyl alcohol can be synthesized through the reaction of trichloropropane with sodium acetate in the presence of dimethylformamide and a catalyst such as dibenzo-18-crown-6. The reaction is carried out at temperatures ranging from 115°C to 140°C. The product, 3-acetoxy-2-chloro-1-propene, is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve the same synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of 3-chloropropanol.

Substitution: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.

Major Products Formed:

Oxidation: 3-Chloroacrolein or 3-chloropropionic acid.

Reduction: 3-Chloropropanol.

Substitution: Various substituted allyl alcohols depending on the nucleophile used.

科学研究应用

Genotoxicity Studies

3-CAA has been the subject of extensive genotoxicity assessments. A study utilized a physiologically based pharmacokinetic (PBPK) model to evaluate its potential toxicity. The model indicated that the route of administration significantly affects the compound's maximum concentration in the bloodstream, with oral gavage leading to a six-fold higher peak concentration compared to drinking water administration. This finding is crucial for designing in vivo genotoxicity assays, as higher concentrations correlate with increased toxicity and lethality .

Key Findings:

- Maximum Blood Concentration (Cmax) : Higher with oral gavage (6-fold) than drinking water.

- Area Under Curve (AUC) : Similar for both routes, indicating sustained exposure can be achieved without severe toxicity .

In Vitro and In Vivo Assessments

Research has shown mixed results regarding the mutagenic potential of 3-CAA. It tested positive in a mouse lymphoma forward mutation assay but negative in the Ames test and an acute bone marrow micronucleus assay in mice. These results suggest that while 3-CAA may cause mutations in vitro, it does not exhibit significant mutagenic risk in whole animals .

Summary of Genotoxicity Results:

| Test Type | Result |

|---|---|

| Ames Test | Negative |

| Mouse Lymphoma Assay | Positive |

| Bone Marrow Micronucleus Assay | Negative |

Degradation Pathways

3-CAA is generated as a metabolite from the application of certain pesticides, such as 1,3-dichloropropene. Its environmental impact has been studied concerning groundwater contamination and degradation pathways. Research indicates that 3-CAA can be oxidized to 3-chloroacrylic acid and further dehalogenated to form malonic acid, highlighting its role in bioremediation processes .

Environmental Impact Studies:

- Formation : Occurs from pesticide application.

- Degradation : Oxidized to 3-chloroacrylic acid; further dehalogenation leads to less harmful compounds.

Biocatalysis

Haloalkane dehalogenases have been identified as potential biocatalysts for industrial applications involving 3-CAA. These enzymes catalyze the cleavage of carbon-halogen bonds, facilitating the detoxification of halogenated compounds like 1,2,3-trichloropropane. The study of these enzymes is essential for developing environmentally friendly chemical processes .

Biocatalytic Potential:

- Enzymatic Activity : Effective in detoxifying halogenated pollutants.

- Industrial Relevance : Potential use in synthesizing chiral compounds.

Case Study 1: PBPK Modeling for Toxicity Assessment

A detailed PBPK model was developed to assess the genotoxicity of 3-CAA. The study highlighted the importance of understanding tissue dosimetry and exposure routes for evaluating toxicological risks associated with this compound .

Case Study 2: Environmental Monitoring

Research conducted on groundwater contamination due to agricultural practices revealed that monitoring levels of 3-CAA is critical for assessing environmental health risks associated with pesticide use .

作用机制

The mechanism of action of 3-chloroallyl alcohol involves its metabolism by hepatic alcohol dehydrogenases, similar to ethanol. This metabolism leads to the formation of reactive metabolites that can interact with cellular components, potentially causing cytotoxicity and genotoxicity . The primary molecular targets include DNA and proteins, leading to various biochemical effects.

相似化合物的比较

2-Chloroallyl alcohol: Similar in structure but with the chlorine atom attached to a different carbon.

3-Chloropropanol: A reduction product of 3-chloroallyl alcohol.

3-Chloroacrolein: An oxidation product of this compound.

Uniqueness: this compound is unique due to its specific reactivity and the position of the chlorine atom, which influences its chemical behavior and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.

生物活性

3-Chloroallyl alcohol (3-CAA) is a chlorinated organic compound with notable biological activities and implications for human health and environmental safety. This article synthesizes current research findings, case studies, and data tables that elucidate the biological activity of 3-CAA, focusing on its toxicity, metabolic pathways, and potential applications.

This compound is structurally similar to allyl alcohol, differing only by the presence of a chlorine atom at the 3-position. This modification significantly impacts its biological activity. The primary metabolic pathway involves its conversion to 3-chloroacrolein, a highly reactive and cytotoxic metabolite. This transformation occurs primarily in the liver via alcohol dehydrogenase (ADH) enzymes, similar to the metabolism of ethanol .

Table 1: Comparison of Metabolic Pathways

| Compound | Metabolite | Enzyme Involved | Toxicity Level |

|---|---|---|---|

| This compound | 3-Chloroacrolein | Alcohol Dehydrogenase | High |

| Allyl Alcohol | Acrolein | Alcohol Dehydrogenase | Moderate |

Toxicological Studies

Recent studies have highlighted the genotoxic potential of 3-CAA. A physiologically based pharmacokinetic (PBPK) model demonstrated that oral administration via gavage resulted in significantly higher maximum blood concentrations (Cmax) compared to administration through drinking water. This finding suggests that route of exposure critically influences toxicity outcomes .

Case Study: Genotoxicity Assessment

A comprehensive assessment evaluated the genotoxic effects of 3-CAA using both in vitro and in vivo models. The results indicated that exposure to 3-CAA led to increased DNA damage in cultured cells, corroborating findings from animal studies where high doses resulted in significant liver toxicity and lethality .

Biological Activity in Environmental Context

Research has also focused on the biodegradation of chloroallyl alcohols, including 3-CAA, in environmental settings. Mixed microbial cultures have been shown to effectively degrade these compounds, indicating potential for bioremediation strategies. For instance, a study reported complete removal of trans-3-chloroallyl alcohol by specific methanogenic cultures within 24 hours .

Table 2: Biodegradation Efficiency of Microbial Strains

| Microbial Strain | Chloroallyl Alcohols Degraded | Time for Complete Removal |

|---|---|---|

| M. trichosporium OB3b | Trans-3-chloroallyl alcohol | 24 hours |

| X. autotrophicus GJ10 | Various chloroallyl alcohols | Varies |

Implications for Human Health

The findings regarding the biological activity of 3-CAA raise concerns about its safety in agricultural applications and potential exposure routes for humans. As a metabolite formed from certain pesticides, its presence in groundwater necessitates further investigation into its long-term health effects.

属性

IUPAC Name |

3-chloroprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c4-2-1-3-5/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGHXDNIPAWLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041481 | |

| Record name | 3-Chloroallyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29560-84-7 | |

| Record name | 2-Propen-1-ol, 3-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29560-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloroallyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029560847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloroallyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloroprop-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROALLYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP3J7M3WWA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3-Chloroallyl alcohol is a major degradation product of the soil fumigant 1,3-dichloropropene (1,3-D). [, , , , , , ] 1,3-D is used to control nematodes in soil and its application leads to the formation of 3-CAA in groundwater. [, , ]

A: Plants readily absorb and metabolize 3-CAA. [, , ] It is further transformed into 3-chloro-1-propanol and 3-chloroacrylic acid. [, ] Eventually, these metabolites are incorporated into general plant constituents, including glucose, TCA acids, amino acids, and lipids. []

A: No, this compound has a short half-life in plants. Studies show it becomes undetectable after 96 hours in tomatoes. [] Similarly, 1,3-dichloropropene, its precursor, is not found after 72 hours. []

A: While 3-CAA itself degrades rapidly in plants, the long-term persistence of 1,3-dichloropropene and its impurities in soil is a concern. [] Specifically, 1,2,2-trichloropropane, an impurity in some 1,3-D formulations, was identified as having a higher risk of groundwater contamination. []

A: Hydrolysis of 1,3-dichloropropene produces this compound. [] This reaction appears independent of pH but is influenced by temperature, with a half-life ranging from 3 days at 30°C to 51 days at 10°C. [] Interestingly, the cis:trans ratio of the isomers remains consistent throughout the hydrolysis process. []

A: Yes, soils with a history of repeated 1,3-dichloropropene applications show enhanced degradation rates compared to soils with limited or no previous exposure. [] This suggests the potential development of microbial communities capable of degrading 1,3-D and its metabolites more efficiently. []

ANone: Various methods have been employed, including:

- Repacked soil columns: Used to simulate leaching behavior and study the compound's fate in soil layers. []

- Laboratory incubation systems: Allow for controlled conditions to assess degradation rates in different soil types. []

- Radiolabeling (¹⁴C): Facilitates tracking the fate and distribution of the compounds and their metabolites in plants and soil. [, , , ]

- Gas chromatography: Used for the detection and quantification of 1,3-dichloropropene, this compound, and other metabolites in plant tissues. [, ]

- High-performance liquid chromatography (HPLC): A technique used to identify and quantify 1,3-D and its metabolites, such as this compound, in various matrices. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。